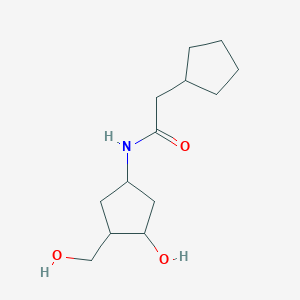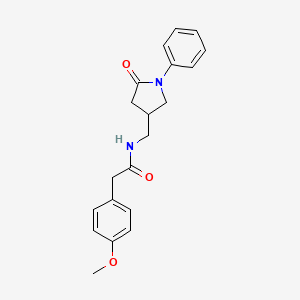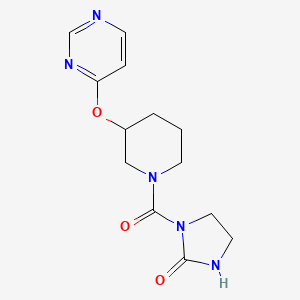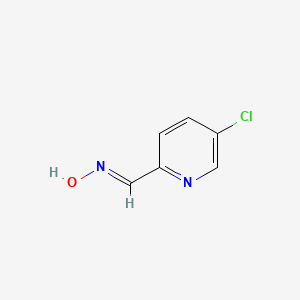
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea, commonly known as EPPU, is a synthetic compound that belongs to the class of urea derivatives. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The exact mechanism of action of EPPU is not fully understood. However, it has been proposed that EPPU exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. EPPU also inhibits the activity of COX-2, an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. In addition, EPPU induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
EPPU has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibits the activity of COX-2. EPPU also induces apoptosis in cancer cells and inhibits tumor growth in animal models. Moreover, EPPU has been shown to possess anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
实验室实验的优点和局限性
EPPU has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its various biological activities. However, EPPU also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
未来方向
There are several future directions for the study of EPPU. One direction is to further elucidate its mechanism of action at the molecular level. Another direction is to investigate its efficacy and safety in animal models of human diseases, such as cancer and viral infections. Moreover, the development of novel derivatives of EPPU with improved biological activities and pharmacokinetic properties is also an area of future research.
Conclusion:
In conclusion, EPPU is a synthetic compound that possesses various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been extensively studied for its various biological activities, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EPPU may lead to the development of novel therapeutics for various human diseases.
合成方法
EPPU can be synthesized by reacting 4-ethoxyphenyl isocyanate with 3-hydroxy-3-phenylpropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form the final product. The purity of EPPU can be improved by recrystallization from a suitable solvent.
科学研究应用
EPPU has been extensively studied for its various biological activities. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Moreover, EPPU has been shown to possess anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-23-16-10-8-15(9-11-16)20-18(22)19-13-12-17(21)14-6-4-3-5-7-14/h3-11,17,21H,2,12-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOIXKSDVUWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2910569.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid](/img/structure/B2910570.png)
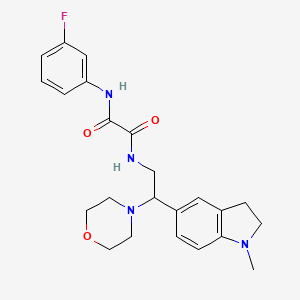
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)
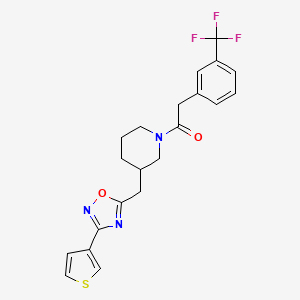
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)
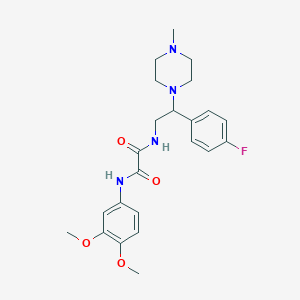
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2910582.png)
